molecular formula C29H28N2O4 B12495116 5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12495116
M. Wt: 468.5 g/mol
InChI Key: RAFPCTNDFWXWSJ-UHFFFAOYSA-N
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Description

5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid is a complex organic compound with a unique structure that includes a benzyloxy group, a naphthalene ring, a morpholine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthalene derivative, followed by the introduction of the benzyloxy group. The morpholine ring is then incorporated, and finally, the benzoic acid moiety is added. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the different steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and naphthalene-based molecules. Examples include:

  • 2-(Naphthalen-1-yl)benzoic acid
  • 4-(Benzyloxy)naphthalene-1-carboxylic acid
  • 2-(Morpholin-4-yl)benzoic acid

Uniqueness

What sets 5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the benzyloxy and morpholine groups, along with the naphthalene and benzoic acid moieties, allows for diverse reactivity and interactions with biological targets.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

2-morpholin-4-yl-5-[(2-phenylmethoxynaphthalen-1-yl)methylamino]benzoic acid

InChI

InChI=1S/C29H28N2O4/c32-29(33)25-18-23(11-12-27(25)31-14-16-34-17-15-31)30-19-26-24-9-5-4-8-22(24)10-13-28(26)35-20-21-6-2-1-3-7-21/h1-13,18,30H,14-17,19-20H2,(H,32,33)

InChI Key

RAFPCTNDFWXWSJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5)C(=O)O

Origin of Product

United States

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